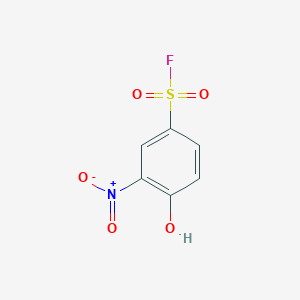

4-Hydroxy-3-nitrobenzenesulfonyl fluoride

Description

Contextualizing Aromatic Sulfonyl Fluorides as Versatile Electrophiles and Research Probes

Aromatic sulfonyl fluorides are highly valued as electrophilic "warheads" in the design of chemical probes and targeted covalent inhibitors. rsc.orgnih.gov Their utility stems from a finely tuned balance of stability in aqueous biological environments and sufficient reactivity to form stable covalent bonds with nucleophilic residues on proteins. nih.gov Unlike more common electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of amino acids, including serine, threonine, lysine (B10760008), tyrosine, and histidine. rsc.orgnih.govenamine.net This capability allows researchers to target a wider array of proteins, particularly those lacking a suitably positioned cysteine residue.

The sulfonyl fluoride (B91410) group is remarkably stable and generally unreactive until it is positioned within a protein's binding site, which can activate it for covalent modification. nih.gov This unique reactivity profile minimizes off-target reactions and enhances selectivity. nih.gov Several benzene (B151609) sulfonyl fluoride derivatives have been noted for possessing a balanced reactivity profile due to their stability against hydrolysis and moderate activity towards nucleophiles. enamine.net

The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry," has further solidified the importance of sulfonyl fluorides. SuFEx provides a reliable method for constructing complex molecules, making the sulfonyl fluoride group a versatile connector for linking small molecules to biological targets like proteins or nucleic acids. sigmaaldrich.comchemrxiv.org This has expanded their application in target identification and validation, mapping enzyme binding sites, and developing novel therapeutic agents. rsc.orgnih.gov

| Amino Acid | Nucleophilic Group | Reactivity with Sulfonyl Fluorides |

|---|---|---|

| Serine | Hydroxyl (-OH) | Yes |

| Threonine | Hydroxyl (-OH) | Yes |

| Tyrosine | Phenolic Hydroxyl (-OH) | Yes |

| Lysine | Amine (-NH2) | Yes |

| Histidine | Imidazole Ring | Yes |

| Cysteine | Thiol (-SH) | Yes |

Significance of Hydroxyl and Nitro Substituents in Modulating Reactivity and Bioactivity of Benzenesulfonyl Fluorides

The substituents on the benzene ring profoundly influence the reactivity of the sulfonyl fluoride moiety. In 4-hydroxy-3-nitrobenzenesulfonyl fluoride, the hydroxyl (-OH) and nitro (-NO₂) groups have opposing electronic effects that fine-tune the molecule's properties. quora.comlumenlearning.com

The hydroxyl group at the 4-position is a strong activating group. lumenlearning.comlibretexts.org Through its electron-donating resonance effect, it increases the electron density of the aromatic ring, particularly at the ortho and para positions. quora.comlibretexts.org This can influence the molecule's binding affinity to target proteins by providing a hydrogen bond donor and acceptor.

Conversely, the nitro group at the 3-position is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. quora.comlumenlearning.com This strong inductive and resonance effect significantly increases the electrophilicity of the sulfur atom in the sulfonyl fluoride group. nih.gov This heightened electrophilicity makes the sulfonyl fluoride a more potent reactive center for covalent bond formation with nucleophilic amino acid residues on a target protein. nih.gov The presence of electron-withdrawing groups, such as a nitro group, on an aromatic ring can substantially enhance the rate of nucleophilic substitution reactions. msu.edu

The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group creates a unique electronic environment. This "push-pull" dynamic can be critical in designing molecules for specific biological applications, as it modulates both the reactivity of the electrophilic warhead and the potential for non-covalent interactions within a protein binding pocket. researchgate.net

| Substituent | Position | Electronic Effect | Impact on Sulfonyl Fluoride Reactivity |

|---|---|---|---|

| Hydroxyl (-OH) | 4 (para) | Electron-donating (Resonance) | Modulates binding affinity and solubility. |

| Nitro (-NO₂) | 3 (meta) | Electron-withdrawing (Inductive & Resonance) | Increases electrophilicity of the sulfur atom, enhancing reactivity. |

Overview of Academic Research Trajectories for this compound and Its Functional Analogues

While extensive research on the specific this compound molecule is highly specialized, the academic trajectory for its functional analogues is well-documented, primarily in the field of medicinal chemistry. The core structure, an aromatic ring bearing both a nitro group and a sulfonyl fluoride, is recognized as a key pharmacophore for developing new antibiotics. nih.govresearchgate.net

A pivotal area of research involves screening libraries of substituted sulfonyl fluorides for antibacterial activity. In one such study, 2-nitrobenzenesulfonyl fluoride was identified as a potent lead compound against E. coli. nih.govresearchgate.net Further investigation revealed that the ortho relationship between the nitro and sulfonyl fluoride groups was critical for its antibacterial efficacy. nih.govresearchgate.net Subsequent optimization by adding other substituents to this core structure led to compounds with high efficacy against multidrug-resistant pathogens, including MRSA (Staphylococcus aureus) and Acinetobacter baumannii. nih.gov This line of research suggests that compounds like this compound are promising candidates for inclusion in screens for novel antimicrobial agents.

Functional analogues, such as 4-chloro-3-nitrobenzenesulfonyl fluoride, are utilized as versatile synthetic intermediates in the preparation of pharmaceuticals and agrochemicals. ontosight.ai The established reactivity of the sulfonyl fluoride group allows for its conversion into other functional groups, such as sulfonamides, which are a well-known class of antimicrobials. ontosight.ai The research trajectory for this class of compounds is therefore heavily focused on leveraging their tunable reactivity and inherent bioactivity to develop new covalent probes for chemical biology and to discover next-generation therapeutic agents, particularly antibiotics. google.com

Structure

3D Structure

Properties

CAS No. |

349-05-3 |

|---|---|

Molecular Formula |

C6H4FNO5S |

Molecular Weight |

221.17 g/mol |

IUPAC Name |

4-hydroxy-3-nitrobenzenesulfonyl fluoride |

InChI |

InChI=1S/C6H4FNO5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H |

InChI Key |

KQBGUCDGQYRIIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Sulfonyl Fluorides

Fundamentals of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

SuFEx is a click chemistry transformation centered around the activation of the highly stable sulfur(VI)-fluoride bond for nucleophilic substitution. acs.orgnih.gov The S(VI)-F bond is remarkably robust, exhibiting resistance to oxidation, reduction, hydrolysis, and thermolysis. acs.orgnih.gov This stability is attributed to the high bond energy of the S(VI)-F bond (approximately 80-90 kcal/mol), which is significantly greater than that of the S(VI)-Cl bond (around 46 kcal/mol). chem-station.combldpharm.com However, under specific catalytic conditions, this latent reactivity can be harnessed to form new covalent bonds with a variety of nucleophiles. nih.gov

The mechanism of the SuFEx reaction is understood to proceed via a bimolecular nucleophilic substitution (SN2)-type pathway. nih.govacs.org In this concerted mechanism, the nucleophile attacks the electrophilic sulfur center at the same time as the fluoride leaving group departs. wikipedia.orgmasterorganicchemistry.com Computational studies on the reaction between methanesulfonyl fluoride and methylamine (B109427) have supported this SN2-type mechanism. nih.govacs.org

The reaction proceeds through a transition state where the sulfur atom is pentacoordinate. wikipedia.org A key feature of this mechanism is the "backside attack" of the nucleophile, approaching the sulfur atom from the opposite side of the leaving fluoride group. masterorganicchemistry.com This leads to an inversion of the stereochemical configuration at the sulfur center if it is chiral. masterorganicchemistry.com The high charge on the sulfur atom in the S(VI) oxidation state makes it highly attractive to incoming nucleophiles, which is a primary driving force for the reaction. nih.gov

The inherent stability of the S(VI)-F bond necessitates the use of catalysts to facilitate the SuFEx reaction. acs.org Activation can be achieved through various means, including Lewis acids, bases, and fluoride anions.

Lewis Acid Catalysis: Lewis acids, such as calcium bistriflimide (Ca(NTf₂)₂), can activate sulfonyl fluorides towards nucleophilic attack by amines. nih.govhmc.edu Mechanistic investigations suggest a two-point contact between the calcium catalyst and the substrate, which activates the sulfur(VI) center and stabilizes the departing fluoride ion. hmc.edu

Base Catalysis: Tertiary amines like triethylamine (B128534) (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts. nih.gov These bases can function in a dual role: activating the nucleophile (e.g., an amine) through deprotonation and potentially activating the sulfonyl fluoride itself. nih.govhmc.edu Organic bifluoride salts have also been shown to be rapid and effective catalysts for SuFEx polymerization reactions. acs.org N-heterocyclic carbenes (NHCs) have also been reported as effective organocatalysts for SuFEx reactions, potentially activating alcohols or amines through hydrogen bonding. acs.org

Fluoride Anion Catalysis: Fluoride donors can catalyze SuFEx reactions, particularly with silane (B1218182) coupling partners. The formation of a highly stable Si-F bond provides a thermodynamic driving force for the reaction. acs.org

The choice of catalyst is crucial and depends on the specific substrates and desired reaction conditions. The development of new catalytic systems continues to expand the scope and applicability of SuFEx chemistry. sigmaaldrich.com

The efficiency and rate of SuFEx reactions are significantly influenced by the presence of complementary bases and the solvent system employed.

Complementary Bases: Computational studies have highlighted the crucial role of a complementary base in lowering the reaction barrier for the SuFEx reaction between a sulfonyl fluoride and a primary amine. nih.govacs.orgresearchgate.net The base increases the nucleophilicity of the amine through a hydrogen-bonding-like interaction, which facilitates the nucleophilic attack on the sulfur center. nih.govacs.org This concerted deprotonation of the amine nucleophile by the base significantly lowers the activation energy of the reaction. acs.org

Solvent Systems: The choice of solvent can impact the reaction kinetics. While SuFEx reactions can be conducted under a variety of conditions, including in aqueous environments, the solvent can influence the stability of intermediates and transition states. sigmaaldrich.com For instance, polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus preserving its reactivity. khanacademy.org The ability of water to stabilize the fluoride leaving group through hydrogen bonding is a key feature that allows SuFEx chemistry to be performed in aqueous media. bldpharm.comsigmaaldrich.com

| Factor | Influence on SuFEx Reaction | Example |

| Catalyst | Activates the S(VI)-F bond for nucleophilic attack. | Calcium bistriflimide (Ca(NTf₂)₂), DABCO, Triethylamine. nih.govnih.gov |

| Complementary Base | Increases the nucleophilicity of the amine nucleophile, lowering the reaction barrier. | Triethylamine, DABCO. nih.govacs.org |

| Solvent | Can influence reaction kinetics and the stability of reactants and intermediates. | Polar aprotic solvents like DMSO can favor SN2 reactions. khanacademy.org Aqueous environments are tolerated due to stabilization of the fluoride leaving group. sigmaaldrich.com |

Reactivity of the Sulfonyl Fluoride Moiety with Biomolecular Nucleophiles

The unique combination of stability and tunable reactivity makes sulfonyl fluorides excellent electrophilic "warheads" for the covalent modification of proteins. rsc.orgresearchgate.net They can selectively react with various nucleophilic amino acid residues found in protein binding sites. rsc.orgenamine.net

Sulfonyl fluorides are capable of reacting with a range of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. rsc.org This broad reactivity profile distinguishes them from other covalent modifiers that may be more restricted in their targets. rsc.org

The selectivity of a sulfonyl fluoride-containing probe or inhibitor is governed by a combination of factors:

Inherent Reactivity: The electronic properties of the sulfonyl fluoride, influenced by substituents on the aromatic ring, can be tuned to modulate its electrophilicity and reactivity. nih.gov

Local Environment: The specific microenvironment of an amino acid residue within a protein's binding pocket, including its pKa, can enhance its nucleophilicity and make it more susceptible to modification. rsc.org

Binding Affinity: The non-covalent binding of the sulfonyl fluoride-containing molecule to the target protein positions the electrophilic warhead in close proximity to a nucleophilic residue, increasing the effective molarity and driving the covalent reaction. rsc.org

While sulfonyl fluorides can react with cysteine, the resulting adducts have been found to be unstable. acs.orgnih.gov In contrast, they form stable covalent bonds with tyrosine and lysine residues. acs.orgnih.gov This makes them particularly useful for targeting these less commonly exploited nucleophiles in covalent drug design. nih.gov

| Amino Acid Residue | Reactivity with Sulfonyl Fluorides | Stability of Adduct |

| Serine, Threonine | Reactive | Stable |

| Tyrosine | Reactive | Stable acs.orgnih.gov |

| Lysine | Reactive | Stable acs.orgnih.gov |

| Cysteine | Reactive | Unstable acs.orgnih.gov |

| Histidine | Reactive | Stable acs.org |

A critical feature of sulfonyl fluorides for their application in biological systems is their relative stability towards hydrolysis. researchgate.netmdpi.com Compared to other sulfonyl halides like sulfonyl chlorides, sulfonyl fluorides are significantly more resistant to reaction with water. nih.gov This hydrolytic stability is crucial as it allows the sulfonyl fluoride to reach its intended biological target without premature degradation. enamine.net

However, the stability is not absolute and can be influenced by the electronic properties of the molecule. nih.gov Highly reactive sulfonyl fluorides, often those with strong electron-withdrawing groups, may exhibit increased rates of hydrolysis. nih.gov Therefore, a key aspect in the design of sulfonyl fluoride-based probes and inhibitors is to achieve a "Goldilocks" balance of reactivity – sufficiently reactive to modify the target protein but stable enough to avoid off-target reactions and hydrolysis in the aqueous biological milieu. tandfonline.com Studies have shown that substitutions on aryl-sulfonyl fluorides can be used to tune this balance between aqueous stability and reactivity with the target residue. nih.gov

Impact of Aromatic Substituents on Sulfonyl Fluoride Chemical Reactivity

The chemical reactivity of the sulfonyl fluoride group is significantly modulated by the nature and position of substituents on the aromatic ring. These substituents exert their influence through a combination of electronic effects, namely induction and resonance, which can either enhance or diminish the electrophilicity of the sulfur atom. The interplay of these effects dictates the molecule's susceptibility to nucleophilic attack, a key feature of sulfonyl fluoride chemistry.

Electronic Effects of Nitro Groups on Electrophilicity

The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly increases the electrophilicity of the sulfonyl fluoride moiety to which it is attached. This influence is exerted through two distinct electronic mechanisms:

Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the aromatic ring through the sigma (σ) bonds.

Resonance Effect (-R): The nitro group can delocalize electron density from the aromatic ring onto itself, particularly when positioned ortho or para to the sulfonyl fluoride group. This delocalization further reduces the electron density of the ring and, consequently, the attached sulfur atom.

This combined electron withdrawal significantly increases the partial positive charge on the sulfur atom of the sulfonyl fluoride, making it a much harder electrophile and more susceptible to attack by nucleophiles. Research has shown that electron-withdrawing substituents on the aromatic rings of sulfonyl compounds increase their reactivity. researchgate.net The activation of the aromatic ring by the nitro group makes it more prone to nucleophilic addition. mdpi.com

The position of the nitro group relative to the sulfonyl fluoride is critical. Studies on nitrobenzenesulfonyl fluoride derivatives have demonstrated that the specific geometry of the substituents is crucial for certain activities. For instance, some research has indicated that a nitro group in the ortho position to the sulfonyl fluoride is a requirement for specific biological activities, whereas compounds with the nitro group in the meta or para position were found to be inactive in the same assays. researchgate.netresearchgate.net This highlights that the proximity and specific resonance interactions of an ortho-nitro group can have a unique activating effect on the sulfonyl fluoride.

Table 1: Hammett Constants for Nitro and Hydroxyl Substituents This table presents the Hammett constants (σ), which quantify the electron-donating or electron-withdrawing influence of substituents on an aromatic ring. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |

| Nitro (-NO₂) | +0.71 | +0.78 | Strongly Electron-Withdrawing |

| Hydroxyl (-OH) | +0.12 | -0.37 | Electron-Withdrawing (meta), Electron-Donating (para) |

Influence of Hydroxyl Groups on Resonance and Inductive Effects

The hydroxyl group (-OH) exhibits a dual electronic nature that complicates its influence on the reactivity of the sulfonyl fluoride group. researchgate.net Its net effect is highly dependent on its position on the aromatic ring.

Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the attached carbon of the benzene (B151609) ring through the sigma bond. This -I effect is always operative, regardless of the substituent's position. researchgate.net

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic ring's pi (π) system. This donation of electron density is known as a positive resonance effect. This effect is most pronounced when the hydroxyl group is in the ortho or para position relative to the sulfonyl fluoride, as it allows for direct delocalization of electron density towards the reaction center. researchgate.net

When the hydroxyl group is in the para position, its strong electron-donating resonance effect (+R) typically outweighs its electron-withdrawing inductive effect (-I). The net result is an increase in electron density within the aromatic ring, which can slightly decrease the electrophilicity of the sulfonyl fluoride's sulfur atom compared to an unsubstituted ring.

Conversely, when the hydroxyl group is in the meta position, its resonance effect is not transmitted to the sulfonyl fluoride group. Therefore, its electron-withdrawing inductive effect (-I) becomes the dominant electronic influence, leading to a slight increase in the electrophilicity of the sulfur atom. Furthermore, the hydroxyl group can act as a hydrogen-bond donor, a property that can influence intermolecular interactions and the molecule's behavior in protic environments. nih.gov

Table 2: Summary of Substituent Electronic Effects on the Sulfonyl Fluoride Moiety

| Substituent Group | Position | Dominant Inductive Effect (-I) | Dominant Resonance Effect (±R) | Overall Impact on Electrophilicity of Sulfur Atom |

| Nitro (-NO₂) | Ortho, Para | Strong | Strong (-R) | Significant Increase |

| Nitro (-NO₂) | Meta | Strong | Weak (-R) | Increase |

| Hydroxyl (-OH) | Para | Moderate | Strong (+R) | Net Decrease |

| Hydroxyl (-OH) | Meta | Moderate | Negligible | Net Increase |

Structure Activity Relationship Sar Studies and Computational Molecular Design

Systematic Scaffold Modification and Analog Development of 4-Hydroxy-3-nitrobenzenesulfonyl Fluoride (B91410) Derivatives

The development of novel therapeutic agents often begins with a "hit" compound, which is then systematically modified to improve its properties. For the ortho-nitrobenzenesulfonyl fluoride scaffold, which is closely related to 4-Hydroxy-3-nitrobenzenesulfonyl fluoride, SAR studies have been crucial in identifying key structural features required for biological activity, particularly as antibacterial agents.

Research into this class of compounds has revealed that the core ortho-nitrobenzenesulfonyl fluoride structure is a promising pharmacophore for developing new antibiotics. nih.govrsc.org A key study involved the synthesis and screening of several new ortho-nitrobenzenesulfonyl fluoride derivatives to understand the electronic and steric requirements for antibacterial activity against E. coli. researchgate.net The initial screening of a library of sulfonyl fluoride-containing compounds identified 2-nitrobenzenesulfonyl fluoride as a potent hit compound. researchgate.net

Subsequent modifications focused on adding substituents to the aromatic ring. It was found that the scaffold could tolerate halogen modifications, although most of these changes resulted in lower activity compared to the parent compound, 2-nitrobenzenesulfonyl fluoride. The introduction of a 4-methyl group, however, yielded the most potent compound in the series, demonstrating that even small modifications can significantly impact efficacy. researchgate.net Conversely, introducing substituents at positions ortho to either the sulfonyl fluoride or the nitro group resulted in a complete loss of antibacterial activity, highlighting the critical steric constraints around these functional groups. researchgate.net

| Compound Name | Modification on 2-Nitrobenzenesulfonyl Fluoride Scaffold | Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) |

|---|---|---|

| 2-Nitrobenzenesulfonyl fluoride | Parent Compound | 5.15 |

| 4-Chloro-2-nitrobenzenesulfonyl fluoride | 4-Chloro | 5.0 |

| 4-Fluoro-2-nitrobenzenesulfonyl fluoride | 4-Fluoro | 28.0 |

| 5-Fluoro-2-nitrobenzenesulfonyl fluoride | 5-Fluoro | 14.0 |

| 4-Methyl-2-nitrobenzenesulfonyl fluoride | 4-Methyl | 2.74 |

| 4,5-Dichloro-2-nitrobenzenesulfonyl fluoride | 4,5-Dichloro | 10.0 |

This table presents data on the antibacterial activity of various derivatives of the 2-nitrobenzenesulfonyl fluoride scaffold, a close analog of this compound. Data sourced from Sadlowski et al. (2018). nih.govresearchgate.net

Elucidation of Electronic and Steric Effects of Substituents on Biological Activity

The specific arrangement and nature of substituents on the benzenesulfonyl fluoride ring profoundly influence its interaction with biological targets. Electronic effects (how substituents donate or withdraw electron density) and steric effects (the physical bulk and shape of substituents) are paramount.

A consistent and critical finding in the SAR studies of this compound class is the absolute requirement of the ortho-nitro group relative to the sulfonyl fluoride for antibacterial activity. nih.gov Derivatives where the nitro group is moved to the meta or para positions are inactive against E. coli. nih.govresearchgate.net This strict positional requirement suggests a specific mechanism of action that depends on the proximity of these two groups.

The strong electron-withdrawing inductive effect of the ortho-nitro group is believed to be a key factor. nih.gov This effect enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it more susceptible to nucleophilic attack by residues in a target protein. Furthermore, it has been proposed that the mechanism of action involves activation by bacterial nitroreductases. These enzymes reduce the nitro group, leading to the formation of a reactive intermediate that can then covalently modify essential bacterial proteins. researchgate.net This bioactivation would be highly dependent on the specific geometry of the ortho-nitro sulfonyl fluoride scaffold.

The sulfonyl fluoride moiety functions as a covalent warhead, reacting with nucleophilic amino acid residues such as serine, lysine (B10760008), and tyrosine in proteins. rsc.org The presence of other substituents, such as a hydroxyl group, can significantly modulate the selectivity and efficiency of this covalent modification.

Computational Chemistry Approaches in Sulfonyl Fluoride Research

Computational chemistry has become an indispensable tool for understanding the properties of molecules like this compound at an atomic level, guiding the design of new and improved derivatives.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for predicting reactivity and understanding reaction mechanisms. DFT calculations have been applied to nitro-substituted benzenesulfonic acids, which are structurally similar to the title compound, to analyze the electronic density distribution. researchgate.net These studies have quantified the strong electron-acceptor properties of the nitro group and its influence on the sulfonic group. researchgate.net

Such analyses can reveal how substituents affect the electrophilicity of the sulfonyl fluoride's sulfur atom. By calculating properties like electrostatic potential surfaces and molecular orbital energies, researchers can predict how readily the sulfonyl fluoride will react with biological nucleophiles. bohrium.com This provides mechanistic insights that are difficult to obtain through experimental means alone and allows for the in silico screening of potential derivatives to prioritize synthetic efforts. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). plos.org This method is instrumental in understanding the non-covalent interactions that position the sulfonyl fluoride warhead for its subsequent covalent reaction.

In silico docking studies on sulfonamides have been used to investigate their activity against bacterial targets like Staphylococcus aureus TyrRS. bohrium.com The process involves placing the ligand into the three-dimensional structure of the protein's active site and using a scoring function to estimate the binding affinity. mdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. mdpi.com For a molecule like this compound, docking could reveal how the hydroxyl and nitro groups orient the molecule within a target's active site, explaining the observed selectivity and the critical importance of the ortho-nitro geometry. This structure-based design approach helps rationalize SAR data and guides the development of inhibitors with improved binding affinity and selectivity. rsc.org

Rational Design Principles for Optimized Sulfonyl Fluoride Probes and Inhibitors

The rational design of covalent probes and inhibitors based on the this compound scaffold is a nuanced process, balancing chemical reactivity with biological selectivity. The inherent properties of the sulfonyl fluoride (-SO₂F) "warhead" and the electronic and steric influences of the substituents on the aromatic ring are pivotal to creating optimized molecules for specific biological targets.

The fundamental principle behind using sulfonyl fluorides as covalent modifiers lies in their "tunable" reactivity. Unlike more aggressive electrophiles, the sulfur(VI)-fluoride bond is relatively stable in aqueous environments but can be induced to react with nucleophilic amino acid residues within the specific microenvironment of a protein's binding pocket. nih.govrsc.org This reaction, known as Sulfur(VI) Fluoride Exchange (SuFEx), can target several residues, including serine, tyrosine, and lysine, offering broader targeting potential than electrophiles that exclusively react with cysteine. nih.govnih.gov

For the this compound scaffold, the design principles revolve around several key considerations:

Modulation of Electrophilicity: The reactivity of the sulfonyl fluoride warhead is significantly influenced by the electronic nature of the substituents on the benzene (B151609) ring.

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the 3-position is a potent EWG. It withdraws electron density from the aromatic ring, thereby increasing the electrophilicity of the sulfur atom in the -SO₂F group. This enhanced electrophilicity generally leads to a higher reaction rate with nucleophilic amino acid residues.

Electron-Donating Groups (EDGs): The hydroxyl group (-OH) at the 4-position is an EDG through resonance. It donates electron density to the ring, which can partially counteract the effect of the nitro group. This electronic interplay between the nitro and hydroxyl groups allows for the fine-tuning of the warhead's reactivity. The goal is to achieve a "Goldilocks" scenario: the probe must be reactive enough to form a covalent bond with its target in a reasonable timeframe but not so reactive that it indiscriminately labels off-target proteins, which could lead to toxicity.

Achieving Selectivity through Non-covalent Interactions: While the covalent bond provides irreversible inhibition, the initial binding and selectivity are governed by non-covalent interactions between the inhibitor and the target protein.

Hydrogen Bonding: The hydroxyl group is a key functional group for establishing specific hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in a binding pocket. This can significantly improve the binding affinity and orientation of the inhibitor before the covalent reaction occurs, thus enhancing selectivity.

Scaffold Modification: The benzene ring itself serves as a scaffold that can be further modified. Appending other chemical moieties to the ring can exploit additional binding pockets and interactions, transforming a promiscuous covalent warhead into a highly selective inhibitor. Structure-based molecular design is often employed, where a known non-covalent ligand for a target is appended with the sulfonyl fluoride group to convert it into a covalent inhibitor. nih.gov

Positional Isomerism and Steric Effects: The relative positions of the functional groups are critical. Studies on nitro-substituted benzenesulfonyl fluorides have shown that the biological activity is highly dependent on the location of the nitro group. For instance, in a series of antibacterial nitro-sulfonyl fluorides, the ortho-nitro isomer was found to be significantly more active than the meta or para isomers, highlighting the importance of precise geometry for interaction with the target. researchgate.net While this compound has a meta-nitro group relative to the -SO₂F, any design strategy must consider how this specific arrangement orients the molecule within the target active site. Steric hindrance from bulky substituents added to the scaffold could also prevent the sulfonyl fluoride from approaching the target nucleophile, a factor that must be evaluated in the design process.

Computational Approaches: Modern inhibitor design heavily relies on computational methods. Molecular docking can predict the binding poses of designed analogs within a target's active site, helping to prioritize compounds for synthesis. Quantitative Structure-Activity Relationship (QSAR) studies can build models that correlate the structural features of a series of inhibitors with their biological activity, providing insights for further optimization.

The following table, adapted from a study on ortho-nitrobenzenesulfonyl fluoride derivatives tested for antibacterial activity, illustrates how modifications to the aromatic ring impact biological activity, in this case, Minimum Inhibitory Concentration (MIC). Although the parent scaffold is different, the data demonstrates key SAR principles applicable to the design of substituted sulfonyl fluorides.

| Compound ID | R1 (position 4) | R2 (position 5) | R3 (position 6) | MIC (µg/mL) against E. coli |

| 1 | H | H | H | 5.15 |

| 2 | Cl | H | H | 5.2 |

| 3 | Br | H | H | 14 |

| 4 | H | Cl | H | 28 |

| 5 | H | Br | H | 14 |

| 6 | H | I | H | 28 |

| 7 | H | H | Cl | >100 |

Data derived from a study on 2-nitrobenzenesulfonyl fluoride derivatives. researchgate.netnih.gov

This data demonstrates that even minor changes, such as the position and nature of a halogen substituent, can have a profound impact on biological activity. For example, a chloro group at position 4 (Compound 2) maintains high activity, while moving it to position 6 (Compound 7) abolishes it. This underscores the importance of systematic modification and testing in the rational design process.

Q & A

What are the laboratory-scale synthetic routes for 4-hydroxy-3-nitrobenzenesulfonyl fluoride, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

A common approach involves the fluorination of the corresponding sulfonyl chloride precursor (e.g., 4-hydroxy-3-nitrobenzenesulfonyl chloride) using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous solvents like acetonitrile or DMF. Reaction optimization can include:

- Temperature control : Maintaining 0–5°C during fluorination to minimize side reactions.

- Molar ratios : A 1.2:1 molar ratio of fluoride to sulfonyl chloride improves conversion.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) removes unreacted starting materials .

Advanced techniques like Design of Experiments (DoE) can systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .

Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm functional group integrity and substitution patterns.

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS (e.g., NIST reference data) verifies molecular weight and fragmentation patterns .

- Elemental Analysis : Validates empirical formula compliance (<1% deviation).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

How does the nitro and sulfonyl fluoride group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing nitro group meta to the sulfonyl fluoride enhances electrophilicity at the sulfur center, making it highly reactive toward nucleophiles (e.g., amines, thiols). Kinetic studies using stopped-flow techniques or computational modeling (DFT) can quantify activation barriers. For example:

- Amine reactions : Second-order rate constants () in DMSO at 25°C range from to Ms, depending on amine basicity.

- Steric effects : Bulkier nucleophiles exhibit slower kinetics due to hindered access to the sulfonyl fluoride group .

What are the critical stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:

- Storage conditions : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis and photodegradation. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Stability assays : Periodic HPLC analysis tracks degradation products (e.g., sulfonic acid derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .

How can researchers assess the neurotoxic potential of this compound in preclinical models?

Methodological Answer:

- In vitro models : Primary neuronal cultures (rat cortical neurons) exposed to 1–100 µM of the compound, with viability assessed via MTT assays and reactive oxygen species (ROS) quantification.

- In vivo models : Subchronic dosing in rodents (5–20 mg/kg/day for 28 days) followed by histopathology (hippocampal sections) and behavioral tests (e.g., Morris water maze) .

How should contradictory data on the compound’s thermal stability be resolved?

Methodological Answer:

Discrepancies in reported decomposition temperatures (e.g., 105°C vs. 120°C) may arise from:

- Methodology differences : TGA (dynamic heating) vs. isothermal gravimetry.

- Sample purity : Impurities (e.g., residual solvents) lower observed stability.

Resolution involves: - Standardized protocols : Use DSC with a heating rate of 10°C/min under nitrogen.

- Cross-lab validation : Collaborative studies using shared reference samples .

What strategies mitigate hazards during large-scale reactions involving this compound?

Methodological Answer:

- Explosivity risk : Conduct small-scale sensitivity tests (impact/friction) per UN Recommendations. Use blast shields and remote handling equipment .

- Waste management : Quench residual fluoride with calcium hydroxide to form insoluble CaF .

How does the compound interact with serine proteases, and what structural analogs enhance inhibitory potency?

Methodological Answer:

The sulfonyl fluoride group covalently binds to the catalytic serine residue, forming a stable adduct. SAR studies suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.